Cas no 157791-20-3 ((2S)-2-(Methoxymethyl)morpholine)
(2S)-2-(Methoxymethyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-(Methoxymethyl)morpholine
- Morpholine, 2-(MethoxyMethyl)-, (2S)-
- (S)-2-(Methoxymethyl)morpholine
- (S)-2-MethoxyMethyl-Morpholine
- DB-023297
- DTXSID00435555
- EN300-2991470
- SCHEMBL272144
- G67213
- ZPELJYYPPKJKBE-LURJTMIESA-N
- MFCD16294691
- CS-0302168
- (2S)-2-Methoxymethyl-morpholine
- 157791-20-3
-
- MDL: MFCD16294691
- Inchi: 1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m0/s1
- InChI Key: ZPELJYYPPKJKBE-LURJTMIESA-N
- SMILES: O1CCNC[C@H]1COC
Computed Properties
- Exact Mass: 131.09469
- Monoisotopic Mass: 131.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 77.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 30.5Ų
Experimental Properties
- Density: 0.954±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 195.8±20.0 ºC (760 Torr),
- Flash Point: 69.8±11.2 ºC,
- Solubility: Soluble (813 g/l) (25 º C),
- PSA: 30.49
(2S)-2-(Methoxymethyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449036304-5g |
(2S)-2-(Methoxymethyl)morpholine |
157791-20-3 | 95% | 5g |
1,326.60 USD | 2021-06-15 | |
| Alichem | A449036304-10g |
(2S)-2-(Methoxymethyl)morpholine |
157791-20-3 | 95% | 10g |
1,656.24 USD | 2021-06-15 | |
| Alichem | A449036304-25g |
(2S)-2-(Methoxymethyl)morpholine |
157791-20-3 | 95% | 25g |
2,680.00 USD | 2021-06-15 | |
| Chemenu | CM163509-1g |
(S)-2-(methoxymethyl)morpholine |
157791-20-3 | 95% | 1g |
$632 | 2021-08-05 | |
| Chemenu | CM163509-1g |
(S)-2-(methoxymethyl)morpholine |
157791-20-3 | 95% | 1g |
$562 | 2023-02-18 | |
| abcr | AB601085-250mg |
(2S)-2-(Methoxymethyl)morpholine; . |
157791-20-3 | 250mg |
€216.00 | 2024-07-19 | ||
| abcr | AB601085-1g |
(2S)-2-(Methoxymethyl)morpholine; . |
157791-20-3 | 1g |
€472.30 | 2024-07-19 | ||
| abcr | AB601085-5g |
(2S)-2-(Methoxymethyl)morpholine; . |
157791-20-3 | 5g |
€1488.40 | 2024-07-19 | ||
| A2B Chem LLC | AA79757-250mg |
(2S)-2-(Methoxymethyl)morpholine |
157791-20-3 | 95% | 250mg |
$80.00 | 2024-04-20 | |
| A2B Chem LLC | AA79757-1g |
(2S)-2-(Methoxymethyl)morpholine |
157791-20-3 | 95% | 1g |
$214.00 | 2024-04-20 |
(2S)-2-(Methoxymethyl)morpholine Suppliers
(2S)-2-(Methoxymethyl)morpholine Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on (2S)-2-(Methoxymethyl)morpholine
Research Brief on (2S)-2-(Methoxymethyl)morpholine (CAS: 157791-20-3) in Chemical Biology and Pharmaceutical Applications
The compound (2S)-2-(Methoxymethyl)morpholine (CAS: 157791-20-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral morpholine derivative serves as a versatile building block in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. Recent studies highlight its role as a key intermediate in the synthesis of potent kinase inhibitors and antimicrobial agents, underscoring its importance in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (2S)-2-(Methoxymethyl)morpholine as a precursor in the synthesis of selective PI3Kδ inhibitors, which show promise in treating autoimmune diseases and certain cancers. The researchers utilized a multi-step synthetic route, where the stereochemistry of the morpholine ring proved critical for binding affinity to the target enzyme. Molecular docking studies revealed that the (S)-configuration at the 2-position optimally positions the methoxymethyl group for hydrogen bonding interactions with the kinase's active site.
In antimicrobial research, (2S)-2-(Methoxymethyl)morpholine has been incorporated into novel quinolone derivatives showing enhanced activity against drug-resistant bacterial strains. A recent patent application (WO2023056421) describes its use in creating compounds with improved pharmacokinetic properties, particularly in terms of blood-brain barrier penetration. This makes the scaffold particularly valuable for developing central nervous system-targeted antibiotics.
The compound's metabolic stability has been extensively studied in preclinical models. A 2024 publication in Drug Metabolism and Disposition reported that (2S)-2-(Methoxymethyl)morpholine demonstrates favorable metabolic profiles in human liver microsome assays, with the morpholine ring showing resistance to oxidative degradation. This stability, combined with its ability to modulate physicochemical properties of drug candidates, makes it an attractive structural motif in lead optimization programs.
Recent advances in asymmetric synthesis have improved access to enantiomerically pure (2S)-2-(Methoxymethyl)morpholine. A team at MIT developed a biocatalytic approach using engineered amine oxidases that achieves >99% ee with high yield (Nature Catalysis, 2023). This methodological breakthrough addresses previous challenges in large-scale production of the (S)-enantiomer, potentially lowering the cost of derivative pharmaceuticals.
Looking forward, (2S)-2-(Methoxymethyl)morpholine continues to show promise in emerging therapeutic areas. Current research explores its incorporation into PROTACs (proteolysis-targeting chimeras) for targeted protein degradation, as well as its use in radiopharmaceuticals for diagnostic imaging. The compound's unique combination of structural features - including hydrogen bond acceptor capacity, moderate lipophilicity, and conformational rigidity - positions it as a valuable tool in modern drug discovery pipelines.
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